molecular formula C7H10N6O B8231030 2-amino-7-(2-aminoethyl)-3H-purin-6-one

2-amino-7-(2-aminoethyl)-3H-purin-6-one

Cat. No.: B8231030
M. Wt: 194.19 g/mol
InChI Key: HFJYUQHXKXFQPI-UHFFFAOYSA-N
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Description

2-amino-7-(2-aminoethyl)-3H-purin-6-one is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes two amino groups and a purine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2-aminoethyl)-3H-purin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2-aminoethyl)-3H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine compounds.

Scientific Research Applications

2-amino-7-(2-aminoethyl)-3H-purin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-7-(2-aminoethyl)-3H-purin-6-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-7-(2-aminoethyl)-3H-purin-6-one include other purine derivatives such as:

  • 2-amino-6-chloropurine
  • 2-amino-6-mercaptopurine
  • 2-amino-6-methylpurine

Uniqueness

What sets this compound apart from these similar compounds is its unique aminoethyl substitution, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-amino-7-(2-aminoethyl)-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJYUQHXKXFQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCN)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1CCN)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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